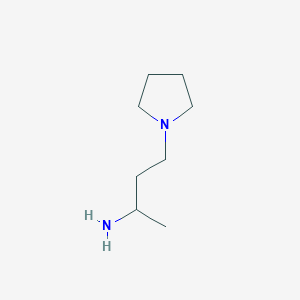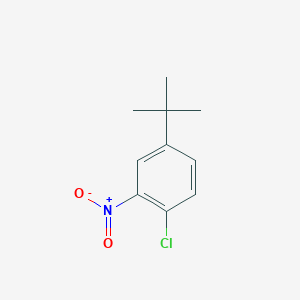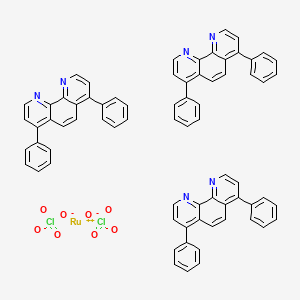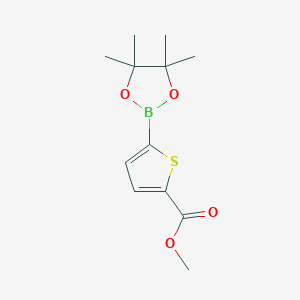![molecular formula C5H9N B1354465 Bicyclo[1.1.1]pentan-2-amine CAS No. 67947-39-1](/img/structure/B1354465.png)
Bicyclo[1.1.1]pentan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[1.1.1]pentan-2-amine is an organic compound that belongs to the family of bicyclic bridged compounds . It is a hydrocarbon with the formula C5H8 . The molecular structure consists of three rings of four carbon atoms each . It is a highly strained molecule .
Synthesis Analysis
The synthesis of Bicyclo[1.1.1]pentan-2-amine has been a subject of research in recent years . One of the methods involves the use of carbene insertion into the central bond of bicyclo[1.1.0]butanes . Another method involves nucleophilic or radical addition across the central bond of [1.1.1]propellanes .
Molecular Structure Analysis
The molecular structure of Bicyclo[1.1.1]pentan-2-amine consists of three rings of four carbon atoms each . This structure is highly strained, which makes it a unique and interesting compound for various applications .
Chemical Reactions Analysis
Bicyclo[1.1.1]pentan-2-amine has been used in various chemical reactions. For instance, it has been used to synthesize bisbicyclo[1.1.1]pentyldiazene . It has also been used as a precursor in the synthesis of a potent quinolone antibacterial agent .
Applications De Recherche Scientifique
Materials Science: Molecular Rods and Rotors
Bicyclo[1.1.1]pentane derivatives have been extensively used in materials science as molecular rods and rotors. These structures are pivotal in the development of dynamic materials that can change their properties in response to external stimuli .
Supramolecular Chemistry: Linker Units
In supramolecular chemistry, these derivatives serve as linker units. They play a crucial role in the construction of complex structures through non-covalent interactions, which are essential for creating highly ordered systems .
Liquid Crystals
The unique geometry of Bicyclo[1.1.1]pentane derivatives makes them suitable for use in liquid crystals, which are utilized in display technologies and other applications where control of light is essential .
FRET Sensors
These compounds are also applied in the development of Förster Resonance Energy Transfer (FRET) sensors. FRET sensors are important tools in biological research and medical diagnostics for detecting molecular interactions .
Metal–Organic Frameworks (MOFs)
Bicyclo[1.1.1]pentane derivatives are used as building blocks in metal–organic frameworks, which have applications ranging from gas storage to catalysis due to their porous nature .
Medicinal Chemistry: Building Blocks
Amines containing bridged bicyclic carbon skeletons, such as Bicyclo[1.1.1]pentan-2-amine, are valuable building blocks in medicinal chemistry for the synthesis of complex molecules with potential therapeutic applications .
Synthetic Chemistry: Novel Analogs
The compound has been utilized in synthetic chemistry to develop novel analogs of biologically active molecules, such as lipoxin B4, which plays a role in inflammation and resolution .
Photochemical Reactions
Bicyclo[1.1.1]pentan-2-amine is involved in photochemical reactions to create polysubstituted bicyclic structures, which are significant for the development of new pharmaceuticals and materials .
Safety and Hazards
Orientations Futures
The future directions for Bicyclo[1.1.1]pentan-2-amine involve its increased use as a bioisostere in the pharmaceutical industry . Its unique structure and properties make it a valuable tool for medicinal chemists . There is also a need for more research to fully understand its properties and potential applications .
Mécanisme D'action
Target of Action
Bicyclo[1.1.1]pentan-2-amine (BCP) is a versatile compound that has been extensively studied in the field of drug discovery . It is often used as a bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .
Mode of Action
The mode of action of BCP involves its interaction with its targets, leading to changes in the biological system. The exact interaction depends on the specific derivative of BCP and the target it is designed to interact with. The BCP motif adds three-dimensional character and saturation to compounds, which can lead to increased or equal solubility, potency, and metabolic stability .
Biochemical Pathways
The biochemical pathways affected by BCP and its derivatives depend on the specific targets and the nature of the interaction. BCP derivatives have been used in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks . .
Pharmacokinetics
The pharmacokinetic properties of BCP and its derivatives are influenced by their three-dimensional structure and saturation. Increasing the fraction of sp3-hybridised carbon atoms in a drug molecule has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success . This can lead to increased or equal solubility, potency, and metabolic stability, and decreased non-specific binding .
Result of Action
The result of BCP’s action is the alteration of the biological system in which it interacts. This can lead to changes in the system’s function or behavior. The specific results depend on the targets of the BCP derivative and the nature of the interaction. For example, increasing the solubility and potency of a medicine can reduce the therapeutic dose required, potentially avoiding drug–drug interactions and drug-induced liver injury through metabolic activation .
Propriétés
IUPAC Name |
bicyclo[1.1.1]pentan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c6-5-3-1-4(5)2-3/h3-5H,1-2,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFDMMFLHVFKHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438443 |
Source


|
| Record name | Bicyclo[1.1.1]pentan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[1.1.1]pentan-2-amine | |
CAS RN |
67947-39-1 |
Source


|
| Record name | Bicyclo[1.1.1]pentan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

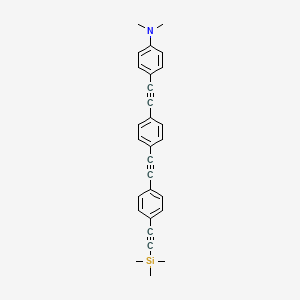
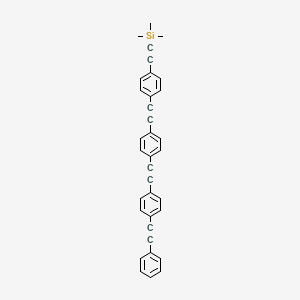
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B1354387.png)
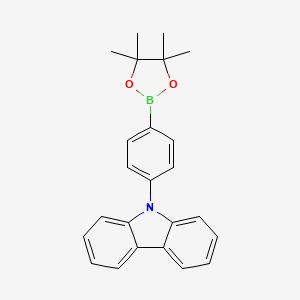
![(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]-N-naphthalen-2-ylpyrrolidine-2-carboxamide](/img/structure/B1354398.png)

